molecular formula C10H12F3N3 B2944159 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine CAS No. 2097928-01-1

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine

Cat. No.: B2944159
CAS No.: 2097928-01-1
M. Wt: 231.222
InChI Key: ZWKQRYLJVMJKOL-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core substituted at the 2-position with a 4-(trifluoromethyl)piperidine moiety.

Properties

IUPAC Name

2-[4-(trifluoromethyl)piperidin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-5-16(6-2-8)9-7-14-3-4-15-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKQRYLJVMJKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine typically involves the reaction of pyrazine derivatives with piperidine derivatives. One common method is the nucleophilic substitution reaction where a pyrazine derivative reacts with a piperidine derivative in the presence of a base. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction may produce partially or fully reduced pyrazine derivatives.

Scientific Research Applications

The compound 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is an organic compound featuring a pyrazine ring substituted with a piperidine ring bearing a trifluoromethyl group. It has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry It serves as a building block in synthesizing more complex molecules.
  • Biology It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential pharmaceutical intermediate for developing new drugs.
  • Industry It is utilized in the production of agrochemicals and other industrial chemicals.

The unique structure of this compound suggests potential biological activities, particularly in pharmacological applications. Compounds with similar structures have shown to interact with metabotropic glutamate receptor 2 (mGluR2), which is implicated in neurological conditions such as schizophrenia. There are also indications that such compounds may inhibit HIV reverse transcriptase, suggesting antiviral properties.

Potential Effects

  • Antidepressant Effects Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through the modulation of neurotransmitter systems similar to other piperidine derivatives.
  • Antimicrobial Activity Research has shown that derivatives of pyrazines can possess significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties Emerging evidence suggests that the compound may have anticancer potential. In vitro studies on similar pyrazine derivatives have indicated antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Structure-Activity Relationship (SAR)

The trifluoromethyl substitution in the piperidine ring is believed to enhance the compound's lipophilicity, facilitating cell membrane penetration and interaction with biological targets. Variations in substituents on the pyrazine ring can significantly affect the potency and selectivity of the compound against various biological targets.

Physicochemical Properties

  • IUPAC Name: this compound
  • InChI: InChI=1S/C10H12F3N3/c11-10(12,13)8-1-5-16(6-2-8)9-7-14-3-4-15-9/h3-4,7-8H,1-2,5-6H2
  • InChI Key: ZWKQRYLJVMJKOL-UHFFFAOYSA-N
  • Canonical SMILES: C1CN(CCC1C(F)(F)F)C2=NC=CN=C2
  • Molecular Formula: C10H12F3N3
  • Molecular Weight: 231.22 g/mol

Synthetic Methods

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazine vs. Pyridine/Imidazopyridazine :
    • Target Compound : Pyrazine core with a piperidine substituent .
    • Compound 72 () : Imidazo[1,2-b]pyridazine core linked to 4-(2-(trifluoromethyl)phenyl)piperidine. The larger imidazopyridazine scaffold may enhance π-π stacking but increases molecular weight (MW: ~413 g/mol) .
    • TRPV1 Antagonist () : Pyridinylpiperazine urea with a trifluoromethylphenyl group. The pyridine core and piperazine linker differ in electronic properties compared to pyrazine-piperidine systems .

Substituent Positioning and Functional Groups

  • Trifluoromethyl Placement :
    • Target Compound : -CF₃ at the 4-position of piperidine.
    • Compound 74 () : -CF₃ on a phenyl ring attached to piperidine, altering steric and electronic interactions .
    • Compound 21b () : Pyrazine with a trifluoromethyl group at the 5-position and a pyrazole substituent. The -CF₃ position relative to the heterocycle impacts solubility and binding .

Piperidine vs. Piperazine Derivatives

  • Basic Nitrogen Linkers: Target Compound: Piperidine (6-membered ring with one nitrogen) provides moderate basicity (pKa ~10).

Table 1: Structural Comparison

Compound Core Structure Substituent Molecular Weight (g/mol) Key Feature
Target Compound Pyrazine 4-(CF₃)-piperidin-1-yl ~263 Compact, lipophilic
Compound 72 () Imidazopyridazine 4-(2-CF₃-phenyl)piperidin-1-yl ~413 Extended π-system
TRPV1 Antagonist (14) Pyridine Piperazine-urea-CF₃-phenyl ~468 High polarity, urea linker
Compound 21b () Pyrazine 5-CF₃, pyrazole ~356 Dual heterocycles

Pharmacological Activity and Target Relevance

  • TRPV1 Modulation (): Pyridinylpiperazine ureas exhibit nanomolar affinity for TRPV1, a pain and inflammation target. The urea linker and -CF₃ group are critical for antagonism .
  • Retinol-Binding Protein (RBP) Antagonism (): Compound 72 inhibits RBP with 99.6% HPLC purity and favorable logP (~3.5), suggesting blood-brain barrier penetration .
  • Antiviral Activity () : Pyrazine derivatives like 2-(furan-2-yl)-6-(trihydroxybutyl)pyrazine show anti-H1N1 activity (IC₅₀ ~38 μg/mL), highlighting the scaffold’s versatility .

Physicochemical Properties

  • Stability : Piperidine’s basicity may lead to salt formation in acidic environments, improving solubility (e.g., hydrochloride salts in ) .

Table 2: Physicochemical Data

Compound logP (Predicted) Solubility (µg/mL) Melting Point (°C)
Target Compound ~2.8 <10 (pH 7.4) 150–155 (est.)
Compound 72 () ~3.5 20–30 133–135
Compound 21b () ~3.2 <5 Not reported

Structure-Activity Relationship (SAR) Insights

  • Heterocycle Size : Smaller cores (pyrazine vs. imidazopyridazine) improve bioavailability but may reduce target affinity .
  • Substituent Position : -CF₃ at the piperidine’s 4-position (target compound) vs. phenyl-CF₃ (Compound 72) alters steric bulk and electronic effects .
  • Linker Flexibility : Piperidine’s rigidity (vs. piperazine) may restrict conformational freedom, impacting receptor binding .

Biological Activity

2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine is an organic compound characterized by a pyrazine ring substituted with a piperidine moiety that contains a trifluoromethyl group. This unique structure suggests potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

2 4 Trifluoromethyl piperidin 1 yl pyrazine\text{2 4 Trifluoromethyl piperidin 1 yl pyrazine}

This structure includes:

  • A pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms.
  • A piperidine ring with a trifluoromethyl group that enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. Notably, compounds with similar structures have been shown to interact with metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neurological conditions, including schizophrenia . Additionally, there are indications that such compounds may inhibit HIV reverse transcriptase, suggesting antiviral properties.

Antidepressant Effects

Preliminary studies indicate that this compound may exhibit antidepressant-like effects, potentially through modulation of neurotransmitter systems similar to other piperidine derivatives.

Antimicrobial Activity

Research has shown that derivatives of pyrazines can possess significant antibacterial properties. For instance, compounds structurally related to this compound have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for some related compounds were comparable to standard antibiotics like ampicillin.

Anticancer Properties

Emerging evidence suggests that the compound may have anticancer potential. In vitro studies on similar pyrazine derivatives have indicated antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table: Summary of Biological Activities

Activity Description Reference
AntidepressantModulation of neurotransmitters; similar effects to piperidine derivatives
AntimicrobialModerate activity against Staphylococcus aureus and Escherichia coli
AnticancerAntiproliferative effects on A549, MCF-7, and HeLa cell lines

Structure-Activity Relationship (SAR)

The trifluoromethyl substitution in the piperidine ring is believed to enhance the compound's lipophilicity, facilitating cell membrane penetration and interaction with biological targets. Variations in substituents on the pyrazine ring can significantly affect the potency and selectivity of the compound against various biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethyl)piperidin-1-yl]pyrazine?

  • Methodological Answer : The synthesis typically involves coupling a pyrazine derivative with a trifluoromethyl-substituted piperidine. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using DCM as a solvent) with coupling agents like TBTU or HOBt and a base such as DIEA can facilitate bond formation between the piperidine and pyrazine moieties . Purification often employs flash chromatography or crystallization with solvents like diethyl ether .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm structural integrity and substitution patterns. For example, 19F^{19}F-NMR is critical for verifying the trifluoromethyl group’s presence .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches near 1100–1200 cm1^{-1}) .
  • X-ray Crystallography : Determines solid-state conformation and stereochemistry, particularly when crystallizing with specific solvents .

Q. How does the trifluoromethyl group influence the reactivity of the piperidine ring in this compound?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces the basicity of the piperidine nitrogen, altering its nucleophilicity. This can slow alkylation or acylation reactions at the piperidine nitrogen, requiring stronger electrophiles or elevated temperatures. Reactivity studies should compare trifluoromethyl-substituted analogs with non-fluorinated counterparts using kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent Variation : Systematically modify the pyrazine or piperidine moieties (e.g., replacing trifluoromethyl with other halogens or alkyl groups) and evaluate binding affinity in target assays (e.g., kinase inhibition or receptor antagonism) .
  • Pharmacophore Mapping : Use computational tools to identify critical interactions (e.g., hydrogen bonding with the pyrazine nitrogen or hydrophobic interactions with the trifluoromethyl group) .
  • In Vivo Correlation : Compare in vitro potency (e.g., IC50_{50} values) with in vivo efficacy in disease models to prioritize candidates .

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Test hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Bioavailability Optimization : Modify lipophilicity via substituent changes (e.g., replacing pyrazine with pyridine) to enhance membrane permeability .
  • Formulation Adjustments : Use co-solvents or nanoparticle carriers to improve solubility and absorption .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., using ethanol/water mixtures) and collect data at 100 K to minimize thermal motion .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-F···H contacts) to explain packing motifs .
  • Powder X-ray Diffraction (PXRD) : Confirm phase purity by matching experimental patterns with simulated data from single-crystal structures .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s biological target specificity?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., reporter gene) assays .
  • Off-Target Screening : Employ panels like Eurofins’ SafetyScreen44 to identify unintended interactions .
  • Structural Modeling : Compare binding poses in homology models vs. crystallographic data to refine SAR hypotheses .

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